molecular formula C7H12Cl2O B1295582 1,7-Dichloroheptan-4-one CAS No. 40624-07-5

1,7-Dichloroheptan-4-one

Cat. No.: B1295582
CAS No.: 40624-07-5
M. Wt: 183.07 g/mol
InChI Key: SCKUIKDAPAUGBE-UHFFFAOYSA-N
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Safety and Hazards

This compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dichloroheptan-4-one can be synthesized through several methods. One common synthetic route involves the chlorination of heptan-4-one. The reaction typically requires the use of chlorine gas and a catalyst such as iron(III) chloride under controlled temperature conditions . The reaction proceeds as follows:

C₇H₁₄O+2Cl₂C₇H₁₂Cl₂O+2HCl\text{C₇H₁₄O} + 2\text{Cl₂} \rightarrow \text{C₇H₁₂Cl₂O} + 2\text{HCl} C₇H₁₄O+2Cl₂→C₇H₁₂Cl₂O+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloroheptan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Dichloroheptan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Dichloroheptan-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,7-Dibromoheptan-4-one: Similar structure but with bromine atoms instead of chlorine.

    1,7-Diiodoheptan-4-one: Contains iodine atoms instead of chlorine.

    1,7-Difluoroheptan-4-one: Fluorine atoms replace the chlorine atoms.

Uniqueness

1,7-Dichloroheptan-4-one is unique due to its specific reactivity and the presence of chlorine atoms, which influence its chemical behavior and applications. The chlorine atoms make it more reactive in substitution reactions compared to its bromine or iodine analogs .

Properties

IUPAC Name

1,7-dichloroheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUIKDAPAUGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289298
Record name 1,7-dichloroheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40624-07-5
Record name 40624-07-5
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Record name 1,7-dichloroheptan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dichloro-heptan-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 1,7-dichloroheptan-4-one in the synthesis of spiro-pyrrolidine scaffolds?

A1: The researchers chose this compound as a potential starting material for its potential to undergo cyclization reactions. The two chlorine atoms provide sites for further functionalization and ring closure, which are crucial steps in constructing the spiro-pyrrolidine framework. The seven-carbon chain length is also significant, as it aligns with the desired size of the target spiro-pyrrolidine scaffold.

Q2: What challenges were encountered when using this compound in the synthesis?

A2: The paper mentions that the synthesis of the spiro-pyrrolidine scaffold starting from this compound was met with difficulties []. Specifically, the researchers observed that the cyclization step to form the required eight-membered ring, a protected azocan-5-one, was inefficient. Factors such as slow reaction rates and low yields were noted. This suggests that further optimization of the reaction conditions (catalyst, temperature, base, etc.) or exploration of alternative synthetic routes might be necessary to improve the synthesis of this specific spiro-pyrrolidine scaffold.

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